Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate
Overview
Description
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is an organic compound that features a benzoate ester functional group, an amino group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of benzimidazoles and analogs, which are known to act as protein kinase inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (potentially protein kinases) to inhibit their function
Biochemical Pathways
If it acts as a protein kinase inhibitor like its analogs, it could potentially affect a wide range of cellular processes, including cell growth, division, and death .
Result of Action
If it acts as a protein kinase inhibitor, it could potentially inhibit cell growth and division, induce cell death, or have other effects depending on the specific kinases it targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted reactions during synthesis. Enzymes such as proteases and peptidases can interact with this compound, leading to the cleavage of the Boc group and the release of the active amino acid .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For example, it may inhibit or activate specific signaling proteins, thereby modulating gene expression and metabolic activities. The compound’s impact on cellular metabolism can result in altered levels of metabolites and changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways. Additionally, the compound’s Boc group can be cleaved by specific enzymes, releasing the active amino acid and allowing it to participate in further biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to heat or light can lead to degradation. Over time, the compound’s impact on cellular function may also change, with potential long-term effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its bioavailability and activity, influencing its overall impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, ultimately influencing its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate typically involves the protection of the amino group on the benzoic acid derivative with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for the continuous introduction of the Boc group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Common reagents include TFA, HCl, and other strong acids.
Major Products Formed
Substitution Reactions: Products typically include substituted benzoate esters.
Deprotection Reactions: The major product is the free amine derivative of the benzoate ester.
Scientific Research Applications
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate: Features a Boc-protected amino group.
Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
tert-Butyl 4-(aminomethyl)benzoate: Similar structure but with a different protecting group.
Uniqueness
This compound is unique due to its combination of a benzoate ester and a Boc-protected amino group, making it a versatile intermediate in organic synthesis. Its ability to undergo deprotection reactions under mild conditions adds to its utility in various chemical transformations .
Properties
IUPAC Name |
methyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-8(11(16)18-4)5-6-9(10)14/h5-7H,14H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCNNIGCGMKFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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